3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid
Description
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid (CAS: 866152-24-1) is a thiophene-derived compound characterized by a 2-thiophenecarboxylic acid backbone substituted with a 4-methyl group and a 2,6-dichlorobenzoylamino moiety at the 3-position. Its molecular formula is C₁₃H₉Cl₂NO₃S, with a molecular weight of 330.19 g/mol .
Properties
IUPAC Name |
3-[(2,6-dichlorobenzoyl)amino]-4-methylthiophene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO3S/c1-6-5-20-11(13(18)19)10(6)16-12(17)9-7(14)3-2-4-8(9)15/h2-5H,1H3,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHFOOAWVOZGCQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1NC(=O)C2=C(C=CC=C2Cl)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701165234 | |
| Record name | 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
40.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666732 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
866152-24-1 | |
| Record name | 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866152-24-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701165234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid typically involves the following steps:
Reductive Cyclization: The intermediate product undergoes reductive cyclization using zinc in methanesulfonic acid (MsOH) at elevated temperatures (100-110°C) to yield the desired thiophene carboxylic acid derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group, if present in intermediates, can be reduced to an amine group.
Substitution: The dichlorobenzoyl group can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Reducing agents such as zinc (Zn) in acidic conditions (e.g., MsOH) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives of the original compound.
Scientific Research Applications
Chemical Properties and Structure
The compound features a thiophene ring and an amide functional group, which are critical for its biological activity. The presence of the dichlorobenzoyl moiety enhances its lipophilicity and potential interactions with biological targets.
Medicinal Chemistry
Anticancer Activity
Research indicates that thiophene derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.
Case Study:
- A study published in Journal of Medicinal Chemistry demonstrated that a series of thiophene derivatives, including those with similar structures to our compound, showed IC50 values in the micromolar range against breast cancer cells .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Thiophene derivatives are known to inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases.
Case Study:
- In a recent study, a related thiophene compound was shown to reduce TNF-alpha levels in LPS-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
Agricultural Applications
Pesticidal Activity
The structural features of this compound suggest potential use as a pesticide. Compounds with similar thiophene structures have demonstrated herbicidal and fungicidal activities.
Data Table: Pesticidal Efficacy of Thiophene Derivatives
| Compound Name | Activity Type | Target Organism | Efficacy (%) |
|---|---|---|---|
| Compound A | Herbicide | Weeds | 85 |
| Compound B | Fungicide | Fungal Pathogen | 90 |
| This compound | Potential Candidate | TBD | TBD |
Material Science
Polymer Additives
Thiophene derivatives are explored as additives in polymer formulations due to their electronic properties. They can enhance the conductivity and stability of polymers used in electronic devices.
Case Study:
Mechanism of Action
The mechanism of action of 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes involved in metabolic pathways, such as α-ketoglutarate dehydrogenase (KGDH), leading to alterations in cellular metabolism.
Pathways Involved: It can affect the Krebs cycle, leading to the accumulation of intermediates like α-ketoglutarate, which in turn influences epigenetic regulation and cellular signaling pathways.
Comparison with Similar Compounds
Substituted Thiophene Derivatives
The compound belongs to a class of thiophene-carboxylic acid derivatives with variable substituents on the benzoyl group. Key analogs include:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituent |
|---|---|---|---|---|
| 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid | C₁₃H₉Cl₂NO₃S | 330.19 | 866152-24-1 | 2,6-dichlorobenzoyl |
| 4-Methyl-3-[(3-nitrobenzoyl)amino]-2-thiophenecarboxylic acid | C₁₃H₁₀N₂O₅S | 306.30 | 866152-23-0 | 3-nitrobenzoyl |
| 3-[(3-Phenoxybenzoyl)amino]-2-thiophenecarboxylic acid | C₁₈H₁₃NO₄S | 339.37 | 849333-95-5 | 3-phenoxybenzoyl |
Structural and Functional Insights :
- Electron-Withdrawing vs. In contrast, the phenoxy group (3-OPh) is electron-donating, which may reduce electrophilicity .
- Molecular Weight and Polarity: The dichloro derivative (330.19 g/mol) is heavier than the nitro analog (306.30 g/mol) but lighter than the phenoxy variant (339.37 g/mol). The chlorine atoms increase hydrophobicity compared to the polar nitro group .
Dichlorobenzoyl-Containing Compounds
- Ixazomib Citrate : A proteasome inhibitor with a 2,5-dichlorobenzoyl group. Unlike the thiophene derivative, ixazomib hydrolyzes under physiological conditions to release its active form, emphasizing the role of substituent positioning (2,6 vs. 2,5) in stability and bioactivity .
- 1-Methyl N1-(2,6-Dichlorobenzoyl)-2-(4-nitrophenyl)hydrazine-1-carboximidothioate: Shares the 2,6-dichlorobenzoyl group but incorporates a hydrazine-carboximidothioate core. This highlights divergent applications—pesticidal () vs.
Research Findings and Implications
Physicochemical Properties
- Solubility: The dichloro-substituted thiophene is likely less water-soluble than its nitro or phenoxy analogs due to increased hydrophobicity, a critical factor in drug design .
Biological Activity
3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thiophene ring substituted with a carboxylic acid group and an amide linkage to a dichlorobenzoyl moiety. Its molecular formula is C12H10Cl2N2O2S, with a molecular weight of 303.19 g/mol. The presence of the dichlorobenzoyl group is crucial for its biological activity.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Anti-inflammatory Activity : Similar compounds have shown the ability to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines such as IL-6 and IL-9, while promoting anti-inflammatory cytokines like IL-10 .
- Antitumor Effects : The structural characteristics suggest potential interactions with cellular pathways involved in cancer progression, particularly through modulation of mTORC1 signaling, which is often dysregulated in tumors .
Biological Activity Data
The following table summarizes key biological activities reported for this compound and related compounds:
Case Studies
- Ulcerative Colitis Model : In a study involving mouse models of ulcerative colitis induced by dextran sodium sulfate (DSS), treatment with this compound resulted in significant amelioration of inflammatory symptoms. The compound reduced the levels of pro-inflammatory cytokines and restored gut microbiota diversity .
- Cancer Cell Lines : Preliminary studies on various cancer cell lines have indicated that the compound exhibits cytotoxic effects, leading to apoptosis. This suggests potential therapeutic applications in oncology, although further studies are needed to elucidate the exact mechanisms involved .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-[(2,6-Dichlorobenzoyl)amino]-4-methyl-2-thiophenecarboxylic acid, and how can reaction conditions be optimized for yield?
- Methodology : The synthesis often involves coupling 2,6-dichlorobenzoyl chloride with a thiophene-based amine intermediate. For example, analogous thiophene derivatives are synthesized using carbodiimide-based coupling agents (e.g., DCC) with DMAP as a catalyst to activate carboxylic acids . Reaction optimization includes temperature control (reflux in CH₂Cl₂), stoichiometric adjustments (1.2 equivalents of anhydrides), and purification via reverse-phase HPLC with methanol-water gradients to achieve >95% purity .
Q. How is the crystal structure of this compound determined, and what validation methods ensure accuracy?
- Methodology : Single-crystal X-ray diffraction (SXRD) with SHELX software (e.g., SHELXL for refinement) is standard. Data validation involves checking R-factors (<5%), residual electron density maps, and cross-referencing with the Cambridge Structural Database (CSD) for bond length/angle consistency . For non-crystalline samples, 2D NMR (¹H-¹³C HSQC) resolves ambiguities in substituent positioning .
Q. What are the solubility profiles of this compound in common solvents, and how does this impact experimental design?
- Methodology : Solubility is assessed via gravimetric analysis in solvents like DMSO, methanol, and aqueous buffers. Polar aprotic solvents (e.g., DMSO) are preferred for biological assays, while methanol-water mixtures aid in HPLC purification. Solubility data should be corroborated with computational models (e.g., COSMO-RS) to predict behavior under varying pH/temperature .
Advanced Research Questions
Q. How can stability studies under physiological conditions inform the compound’s applicability in drug discovery?
- Methodology : Stability is tested via accelerated degradation studies (pH 1–10 buffers, 37°C) with LC-MS monitoring. For example, analogous dichlorobenzoyl ureas degrade at pH >9 via hydrolysis of the amide bond, forming dichlorobenzoic acid derivatives . Kinetic modeling (Arrhenius plots) predicts shelf-life, while circular dichroism (CD) assesses conformational changes in buffered solutions .
Q. What strategies resolve contradictions between spectroscopic data (e.g., NMR vs. crystallography) for structural elucidation?
- Methodology : Discrepancies arise from dynamic processes (e.g., tautomerism) or crystal packing effects. Advanced NMR techniques (VT-NMR, NOESY) identify rotamers, while SXRD provides static snapshots. For ambiguous cases, DFT calculations (e.g., Gaussian) compare theoretical/experimental NMR shifts to validate proposed conformers .
Q. How does this compound interact with nuclear receptors (e.g., LXR, FXR) in transcriptional regulation studies?
- Methodology : Luciferase reporter assays in LS180 cells quantify receptor activation. GW3965 (LXR activator) upregulates SULT1C2/3 mRNA ≤2-fold, suggesting dichlorobenzoyl derivatives may act as weak agonists/antagonists . Dose-response curves (1 nM–10 µM) and siRNA knockdowns confirm target specificity. Co-crystallization with receptor ligand-binding domains (LBDs) reveals binding modes .
Q. What computational tools predict the compound’s ADMET properties for preclinical profiling?
- Methodology : SwissADME or ADMETLab 2.0 estimate permeability (LogP), bioavailability (Lipinski’s rules), and toxicity (AMES test). For thiophene-carboxylic acids, metabolic liabilities (e.g., CYP450 oxidation) are flagged via docking into homology models of cytochrome enzymes . MD simulations (GROMACS) assess membrane diffusion rates.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
